

A Technical Guide to 5-Amino-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Amino-2-nitrobenzoic acid**, a versatile chemical intermediate. The document details its core physicochemical properties, outlines key experimental protocols for its synthesis and characterization, and presents logical workflows for its practical application in research and development.

Core Data Summary

5-Amino-2-nitrobenzoic acid is a yellow crystalline powder.^[1] Its key quantitative properties are summarized below, providing a foundational dataset for laboratory use.

Property	Value	References
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1][2]
Molecular Weight	182.13 g/mol	[1][2][3]
IUPAC Name	5-amino-2-nitrobenzoic acid	[2]
CAS Number	13280-60-9	[2][3]
Melting Point	236-238 °C	[3]
Appearance	Yellow or brown powder	[1][2]

Experimental Protocols

Accurate synthesis and characterization are critical for the effective use of **5-Amino-2-nitrobenzoic acid**. The following protocols are generalized methodologies based on established chemical literature.

1. Synthesis via Oxidative Cleavage of 5-Nitroisatin

A common and efficient method for synthesizing the related isomer, 2-amino-5-nitrobenzoic acid, involves the oxidative cleavage of 5-nitroisatin, which can be adapted.^[4] A generalized protocol is as follows:

- **Dissolution:** Dissolve 5-Nitroisatin in a 1 M sodium hydroxide solution within a round-bottom flask equipped with a magnetic stirrer.^[4]
- **Cooling:** Place the flask in an ice bath to cool the solution to approximately 10 °C.^[4]
- **Oxidation:** Slowly add 30% hydrogen peroxide dropwise to the cooled solution, ensuring the temperature is maintained at or below 10 °C.^[4]
- **Reaction:** Continue stirring the mixture in the ice bath for a minimum of two to three hours after the addition is complete.^{[4][5]}
- **Precipitation:** Acidify the reaction mixture to a pH of 3-4 using a suitable acid, such as glacial acetic acid or dilute hydrochloric acid, to precipitate the crude product.^{[4][5]}
- **Purification:** Collect the resulting solid via vacuum filtration and wash with cold deionized water. Further purification can be achieved by recrystallization from a hot solvent, such as 95% ethanol.^[4]

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

- **Sample Preparation:** Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO- d_6 . Transfer the solution to a 5 mm NMR tube.^[6]

- Data Acquisition: Record ^1H and ^{13}C NMR spectra using a spectrometer (e.g., 400 MHz). Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]
- Analysis: Analyze the chemical shifts, multiplicities, and integration of the peaks to confirm the arrangement of protons and carbons, ensuring it matches the expected structure of **5-Amino-2-nitrobenzoic acid**.[7]

3. Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

- Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000 to 400 cm^{-1}). A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.[6]
- Analysis: Identify characteristic absorption bands corresponding to the functional groups of **5-Amino-2-nitrobenzoic acid**, including N-H stretches from the amine group, O-H and C=O stretches from the carboxylic acid, and N-O stretches from the nitro group.[6]

4. Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI).[8]
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[8]
- Analysis: Identify the molecular ion peak to confirm the molecular weight of 182.13 g/mol . Analyze the fragmentation pattern to further corroborate the compound's structure.[2][8]

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to **5-Amino-2-nitrobenzoic acid**.

Diagram 1: Logical Relationship of Functional Groups

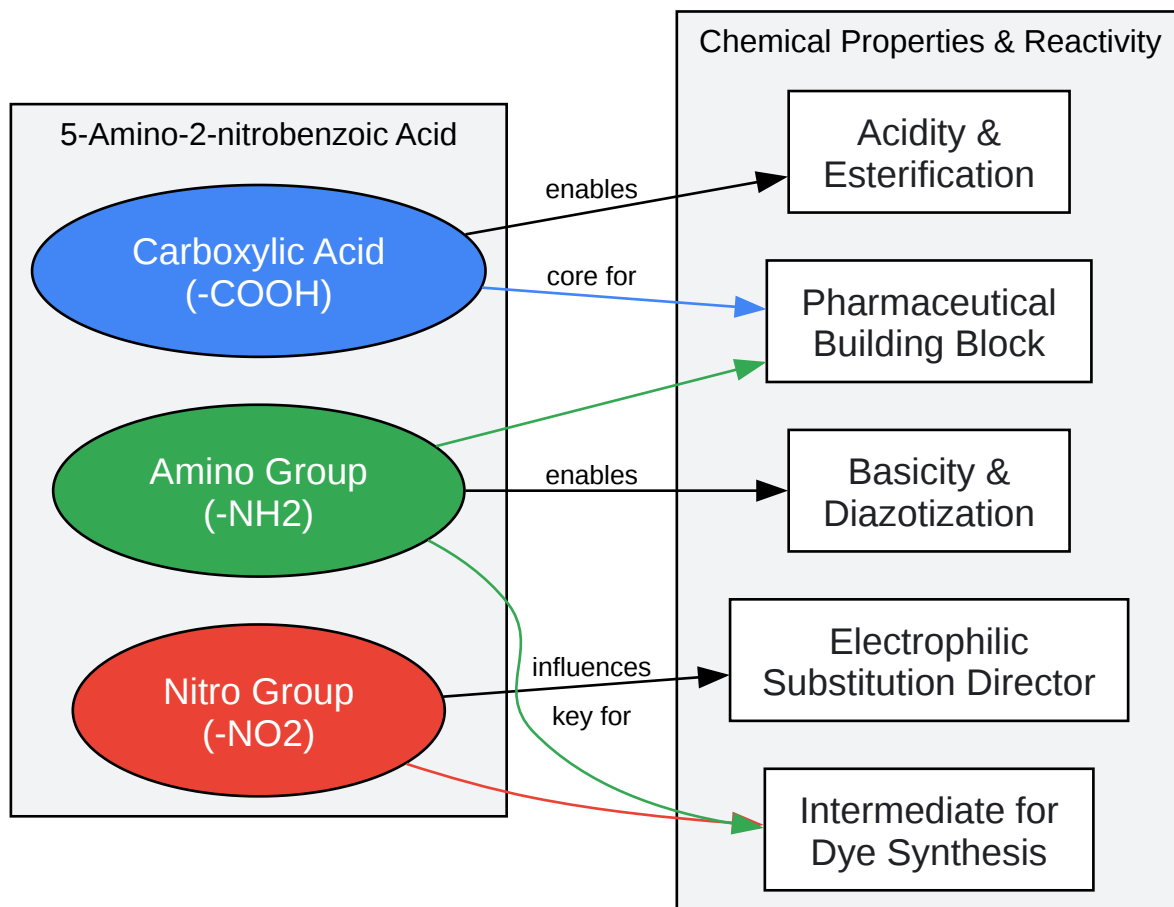
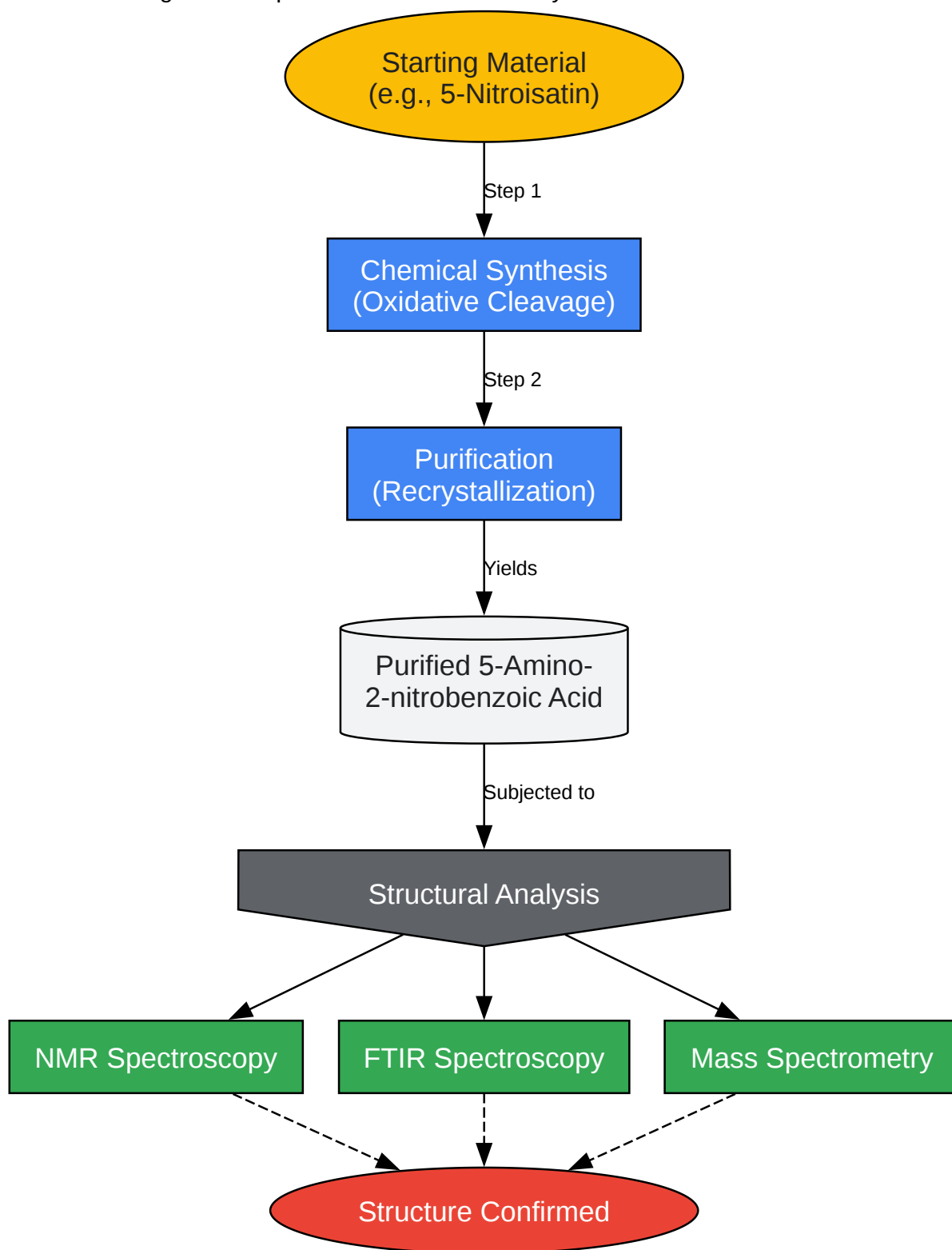


Diagram 2: Experimental Workflow for Synthesis & Characterization

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